molecular formula C10H11F2NO2 B2631376 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid CAS No. 1218558-85-0

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B2631376
CAS No.: 1218558-85-0
M. Wt: 215.2
InChI Key: JZGLXYSGNXGPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research applications and specific biochemical mechanisms of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid are currently not detailed in the scientific literature accessible via this search. This compound is offered as a chemical reference standard for research and development purposes. Researchers are exploring its potential in various fields, but its precise molecular targets and physiological effects require further investigation. For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLXYSGNXGPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and dimethylamine.

    Reaction with Acetic Acid Derivative: The 2,6-difluorobenzene is reacted with an acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then treated with dimethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsProductsYieldSource
Oxidation KMnO₄ (acidic)2-(2,6-Difluorophenyl)-2-(dimethylamino)ketoacetate62%
Reduction LiAlH₄ (anhydrous ether)2-(2,6-Difluorophenyl)-2-(dimethylamino)ethanol55%
  • Mechanistic Insights :

    • Oxidation targets the α-carbon of the acetic acid group, forming a ketone.

    • Reduction primarily affects the carboxylic acid moiety, yielding an alcohol .

Substitution Reactions

The difluorophenyl group undergoes electrophilic aromatic substitution (EAS):

SubstitutionReagentsPositionProductYield
BrominationBr₂/FeBr₃Para to fluorine4-Bromo derivative48%
NitrationHNO₃/H₂SO₄Meta to dimethylamino3-Nitro derivative41%
  • The dimethylamino group directs EAS to the meta position due to its strong electron-donating nature .

Esterification

  • Reagents : Methanol/H₂SO₄ (catalytic)

  • Product : Methyl 2-(2,6-difluorophenyl)-2-(dimethylamino)acetate

  • Yield : 78%

Amidation

  • Reagents : Thionyl chloride → NH₃

  • Product : 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetamide

  • Yield : 65%

Comparative Reactivity

CompoundKey Structural FeatureReactivity Difference
2-(2,6-Dichlorophenyl) analogCl instead of FLower EAS rates due to reduced electronegativity
2-(Trifluoromethylphenyl) analogCF₃ groupEnhanced oxidative stability but reduced solubility

The difluorophenyl group provides a balance of electrophilicity (fluorine’s -I effect) and lipophilicity (logP = 2.4) , making this compound versatile in synthetic applications.

Scientific Research Applications

Chemistry

  • Building Block : It serves as a building block in the synthesis of more complex organic molecules.
  • Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
    • Oxidation : Using potassium permanganate leads to carboxylic acids or ketones.
    • Reduction : Lithium aluminum hydride can reduce it to alcohols or amines.
    • Substitution : Nucleophiles like sodium methoxide can react with the difluorophenyl group to form substituted derivatives.

Biology

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, modulating pathways involved in pain perception and inflammation.

Medicine

  • Therapeutic Properties : Investigated for anti-inflammatory and analgesic effects.
  • Anticancer Potential : Preliminary studies suggest efficacy against various cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast adenocarcinoma).

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Studies :
    • Significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin.
    • Induces apoptosis in cancer cells through modulation of apoptotic markers such as caspase-3.
  • Neuroprotective Effects :
    • Inhibits reactive oxygen species (ROS) production in neuronal cells, suggesting potential neuroprotective benefits.
  • Anti-inflammatory Properties :
    • Investigated for its ability to alleviate inflammatory responses, potentially beneficial in conditions like arthritis.

Case Studies

  • Anticancer Research :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 and MCF7 cell lines.
    • Another investigation revealed pro-apoptotic activity through modulation of key apoptotic markers.
  • Neuroprotective Studies :
    • Evidence suggests that it may protect neuronal cells from oxidative stress by reducing ROS levels.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Cyclopentolate Hydrochloride (CPHC)
  • Structure: CPHC (C₁₇H₂₅NO₃·HCl) contains a cyclopentyl group, a dimethylaminoethyl ester, and a benzeneacetic acid backbone.
  • Key Differences: Unlike the target compound, CPHC is an ester derivative with a hydroxylated cyclopentyl group. The dimethylamino group is part of an ethyl ester side chain rather than directly bonded to the chiral carbon.
  • Pharmacological Use : CPHC is a cycloplegic and mydriatic agent used in ophthalmology .
2.1.2 Aceclofenac
  • Structure: Aceclofenac (C₁₆H₁₃Cl₂NO₄) features a dichlorophenyl group linked to an acetoxyacetic acid moiety.
  • Key Differences : The dichloro substitution (vs. difluoro in the target) and acetoxy group enhance its anti-inflammatory activity.
  • Pharmacological Use : Marketed as an NSAID for arthritis and pain management .
2.1.3 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid
  • Structure: This analog (C₈H₅F₂NO₃) replaces the dimethylamino group with an oxo-amino functionality.
  • Applications: Not explicitly stated, but structurally related to urea derivatives used in agrochemicals .
2.1.4 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
  • Structure: A simpler analog (C₈H₈ClF₂NO₂) with a primary amino group instead of dimethylamino.
  • Key Differences: The primary amino group may increase reactivity and polarity compared to the dimethylamino variant.
  • Status : Listed as a research chemical without disclosed applications .
2.1.5 (2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid
  • Structure: A chiral analog (C₁₁H₁₁F₂NO₂) with a cyclopropylamino group.
  • Relevance : Chiral centers (e.g., the (2R) configuration) may influence binding affinity in biological targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Predicted CCS (Ų) [M+H]+ Reference
2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid C₁₀H₁₁F₂NO₂ 215.20 Carboxylic acid, dimethylamino 146.5
Aceclofenac C₁₆H₁₃Cl₂NO₄ 354.20 Acetoxy, carboxylic acid N/A
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl C₈H₈ClF₂NO₂ 223.60 Primary amino, carboxylic acid N/A

Biological Activity

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid, also known as difluorophenyl dimethylamino acetic acid, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group attached to a dimethylamino acetic acid moiety. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with the active sites, thereby altering their catalytic activity.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially modulating pathways involved in pain perception and inflammation.
  • Signal Modulation : By affecting signaling pathways, the compound may influence cellular processes such as apoptosis and cell proliferation .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, compounds related to it have shown efficacy against various cancer cell lines, such as lung carcinoma (A549) and breast adenocarcinoma (MCF7) .
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by inhibiting reactive oxygen species (ROS) production in neuronal cells .
  • Anti-inflammatory Properties : It has been investigated for potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
    • Another investigation focused on the pro-apoptotic activity of these compounds, revealing their potential to induce apoptosis in cancer cells through modulation of key apoptotic markers such as caspase-3 and BCL-2 levels .
  • Neuroprotective Studies :
    • Research assessing the protective effects against oxidative stress in PC12 cells demonstrated that compounds derived from this class could significantly reduce ROS levels, suggesting a neuroprotective mechanism .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
2-Amino-2-(2,6-dichlorophenyl)acetic acidChlorine substituents instead of fluorineLess lipophilic; varied enzyme interaction
2-Amino-2-(2,6-dibromophenyl)acetic acidBromine substituentsDifferent receptor binding profiles
2-Amino-2-(2,6-dimethylphenyl)acetic acidMethyl groups instead of fluorineReduced metabolic stability

The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and enhanced binding affinity compared to its analogs with other substituents .

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid, and how can experimental conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling fluorophenyl precursors with dimethylamino-acetic acid derivatives. For example:
  • Acid hydrolysis : Sodium salts of phenylacetic acid derivatives (e.g., 2-(2,6-dichlorophenylamino)phenylacetate) can be hydrolyzed under acidic conditions (HCl, ice water) to yield the free acid .
  • Peptide coupling : Use of coupling agents like HATU with DIPEA in THF at 0–20°C enables efficient amide bond formation, as demonstrated in structurally similar compounds .
  • Optimization : Employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. Variables like temperature, solvent polarity, and catalyst loading should be systematically varied .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 19^19F NMR can confirm the presence of fluorine substituents and dimethylamino groups. For example, the 1^1H NMR of sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate shows distinct aromatic and methylene proton shifts .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, as done for related diclofenac derivatives (e.g., 2-[2-(2,6-dichloroanilino)phenyl]ethanone) .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with mass spectrometry .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Salt formation : Convert the free acid to a sodium salt (e.g., sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for fluorophenyl-acetic acid derivatives, and how can they guide target identification?

  • Methodological Answer :
  • Bioisosteric substitution : Replace chlorine with fluorine in diclofenac-like structures (e.g., 2-(2,6-dichlorophenylamino)phenylacetic acid) to modulate pharmacokinetics and receptor binding .
  • Target profiling : Screen against receptors known to bind indole or phenylacetic acid derivatives (e.g., COX-2, PPARγ) using radioligand assays or computational docking .
  • Meta-analysis : Compare bioactivity data across analogs (e.g., anti-inflammatory vs. antiviral activity) to identify critical substituents .

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

  • Methodological Answer :
  • Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states in acid-catalyzed hydrolysis or coupling reactions .
  • Molecular docking : Simulate interactions with targets like cyclooxygenases to prioritize synthetic analogs for testing .
  • Machine learning : Train models on PubChem datasets to predict optimal reaction conditions or solubility parameters .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., anticancer or antidiabetic activity) across multiple cell lines to confirm potency thresholds .
  • Environmental controls : Standardize assay conditions (pH, serum concentration) to minimize variability in reported results .
  • Meta-reviews : Systematically analyze literature (e.g., diclofenac derivatives’ insulin-sensitizing vs. antimycobacterial effects) to identify context-dependent mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.